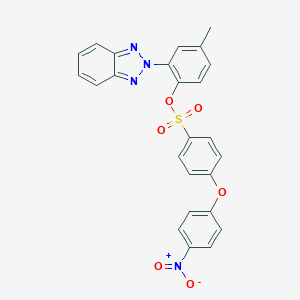![molecular formula C27H19NO3 B406043 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 331972-52-2](/img/structure/B406043.png)
6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a structurally complex molecule. It belongs to the class of benzoyl isoquinolines, which are known for their diverse structural features .
Synthesis Analysis
The synthesis of such compounds often involves oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes . This method allows for the facile synthesis of a broad range of structurally diverse C1-benzyl and -benzoyl isoquinolines . The direct use of readily available methyl arenes as coupling partners avoids unproductive steps for preactivating the functional group installation .Chemical Reactions Analysis
In general, isoquinolines can undergo a variety of chemical reactions. For instance, an oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes has been developed, allowing for the facile synthesis of a broad range of structurally diverse C1-benzyl and -benzoyl isoquinolines . The acylation of 2-(3,3-Dimethyl-3,4-dihydro-2H-isoquinolin-1-ylidene)acetonitrile using acetyl or benzoyl chlorides gives the corresponding enamino ketones .Scientific Research Applications
Organic Synthesis and Chemical Properties
Synthetic Utility in Heterocyclic Compounds : The compound has been utilized in the synthesis of diverse heterocyclic structures, serving as a precursor in reactions that lead to novel chemical entities. For instance, it's involved in producing derivatives of 2,3-naphthoquinone dimethide, illustrating its versatility in creating complex organic molecules (Jones & Wife, 1972). Additionally, it reacts with various substrates to form compounds like 1-benzoyl-8,9-dimethoxy-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-2,3-dione, showcasing its role in constructing complex heterocyclic frameworks (Aliev et al., 1997).
Materials Science Applications
Thermally Activated Delayed Fluorescent Emitters : The compound is also a key player in materials science, particularly in the development of thermally activated delayed fluorescent (TADF) emitters. Its strong electron-deficient moiety makes it an excellent electron acceptor in donor-acceptor type TADF emitters, contributing to high quantum efficiency in red TADF devices (Yun & Lee, 2017).
Pharmacological Research
Antiviral Activity : In pharmacology, derivatives of benzo[de]isoquinoline-1,3-diones have shown promise in inhibiting viral replication. Notably, specific compounds have demonstrated efficacy against herpes simplex and vaccinia viruses, highlighting potential therapeutic applications in antiviral treatments (GARCIA-GANCEDO et al., 1979).
properties
IUPAC Name |
6-benzoyl-2-(3,5-dimethylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c1-16-13-17(2)15-19(14-16)28-26(30)22-10-6-9-20-21(11-12-23(24(20)22)27(28)31)25(29)18-7-4-3-5-8-18/h3-15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKULZHILYDOFBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155086 |
Source


|
| Record name | 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
331972-52-2 |
Source


|
| Record name | 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331972-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B405960.png)
![4-[3-(benzyloxy)-4-methoxybenzylidene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B405963.png)
![4-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405964.png)
![4-[4-(allyloxy)-3,5-dibromobenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405966.png)
![4-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405967.png)
![4-[3-(benzyloxy)-4-methoxybenzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405969.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405972.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B405975.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B405979.png)
![4-tert-butyl-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B405980.png)
![3-methyl-2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B405981.png)
![3-[2-hydroxy-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propyl]-1,3-thiazolidine-2,4-dione](/img/structure/B405982.png)
